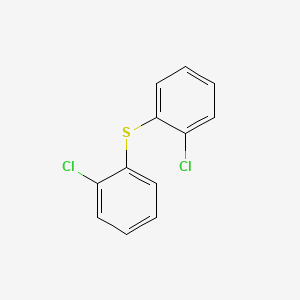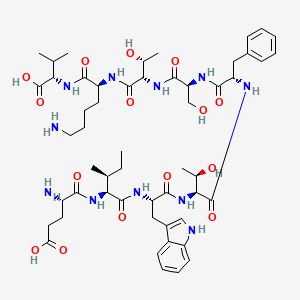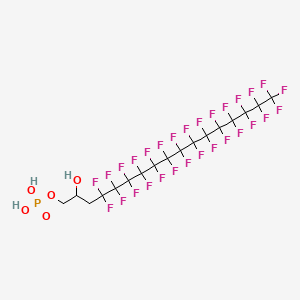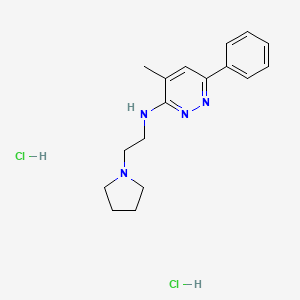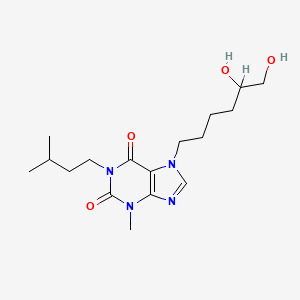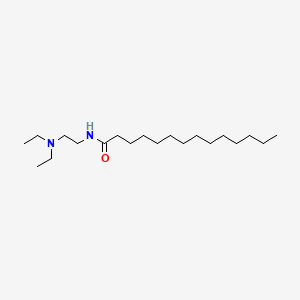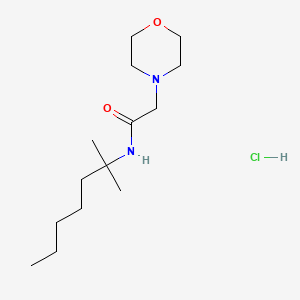
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride is a chemical compound with the molecular formula C14-H28-N2-O2.Cl-H and a molecular weight of 292.90 . This compound is known for its unique structure, which includes a morpholine ring and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of 4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride involves several steps. One common method includes the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 1,1-dimethylhexylamine under controlled conditions to yield the desired compound. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid .
化学反应分析
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction yields .
科学研究应用
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays and as a reference standard in analytical studies.
作用机制
The mechanism of action of 4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride can be compared with other similar compounds such as:
4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride: This compound has a similar structure but with a different alkyl chain length, leading to variations in its chemical and physical properties.
4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride: Another similar compound with a different alkyl chain length, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific alkyl chain length, which influences its solubility, reactivity, and overall chemical behavior .
属性
CAS 编号 |
109258-48-2 |
|---|---|
分子式 |
C14H29ClN2O2 |
分子量 |
292.84 g/mol |
IUPAC 名称 |
N-(2-methylheptan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H28N2O2.ClH/c1-4-5-6-7-14(2,3)15-13(17)12-16-8-10-18-11-9-16;/h4-12H2,1-3H3,(H,15,17);1H |
InChI 键 |
HQOBKOZXXZNTPA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)(C)NC(=O)CN1CCOCC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



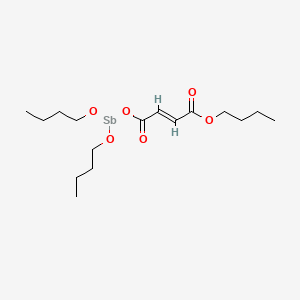
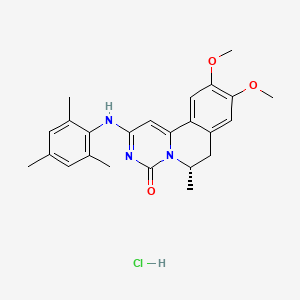
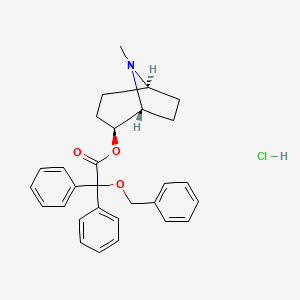
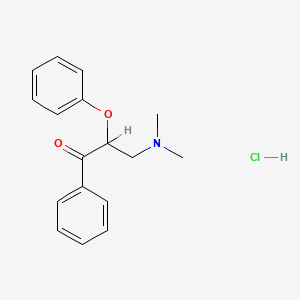

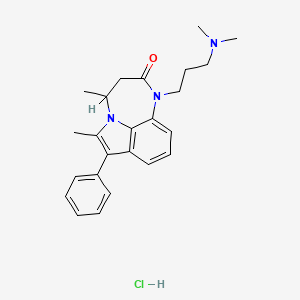
![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane](/img/structure/B12731700.png)
